2-(4-chlorophenyl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide is an organic compound that features a chlorophenyl group, a thiophene ring, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile oxide under controlled conditions.
Introduction of the thiophene ring: The thiophene ring can be introduced via a coupling reaction, such as the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl halide in the presence of a palladium catalyst.
Attachment of the chlorophenyl group: This step can be accomplished through a substitution reaction where a chlorophenyl derivative is reacted with the intermediate product from the previous step.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorophenyl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals with potential anti-inflammatory, anti-cancer, or antimicrobial properties.
Materials Science: The compound can be utilized in the synthesis of novel materials with unique electronic or optical properties.
Industrial Chemistry: It can serve as an intermediate in the production of agrochemicals or other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Properties
Molecular Formula |
C14H10ClN3O2S |
---|---|
Molecular Weight |
319.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)acetamide |
InChI |
InChI=1S/C14H10ClN3O2S/c15-10-5-3-9(4-6-10)8-12(19)16-14-13(17-20-18-14)11-2-1-7-21-11/h1-7H,8H2,(H,16,18,19) |
InChI Key |
NFRNZQLJCKXPBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NON=C2NC(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.